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Compound of Interest

Compound Name: 4-Bromo-3-chloro-2-nitroaniline

Cat. No.: B1293189 Get Quote

In-Depth Technical Guide: 4-Bromo-3-chloro-2-
nitroaniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-3-chloro-2-nitroaniline is a halogenated nitroaromatic compound with potential

applications in organic synthesis, serving as a versatile building block for the preparation of

more complex molecules in the pharmaceutical, agrochemical, and dye industries. Its specific

substitution pattern offers a unique combination of electronic and steric properties that can be

exploited in various chemical transformations. This guide provides a comprehensive overview

of the known and predicted physical and chemical properties of 4-Bromo-3-chloro-2-
nitroaniline, a proposed synthetic route, and expected analytical characteristics.

Chemical and Physical Properties
While extensive experimental data for 4-Bromo-3-chloro-2-nitroaniline is not readily available

in the public domain, its fundamental properties can be identified and others can be predicted

based on its structure and data from analogous compounds.

Table 1: General and Predicted Physical/Chemical Properties of 4-Bromo-3-chloro-2-
nitroaniline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1293189?utm_src=pdf-interest
https://www.benchchem.com/product/b1293189?utm_src=pdf-body
https://www.benchchem.com/product/b1293189?utm_src=pdf-body
https://www.benchchem.com/product/b1293189?utm_src=pdf-body
https://www.benchchem.com/product/b1293189?utm_src=pdf-body
https://www.benchchem.com/product/b1293189?utm_src=pdf-body
https://www.benchchem.com/product/b1293189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1000573-99-8 [1][2]

Molecular Formula C₆H₄BrClN₂O₂ [2]

Molecular Weight 251.47 g/mol [2]

Appearance
Expected to be a crystalline

solid

Inferred from similar

compounds

Purity Typically available at ≥95% [2]

Predicted XlogP 2.9 [3]

Storage Store in a cool, dry, dark place. [2]

Note: The XlogP value is a predicted measure of lipophilicity and indicates that the compound

is likely to be more soluble in organic solvents than in water.

Synthesis
A plausible synthetic route for 4-Bromo-3-chloro-2-nitroaniline involves the nitration of the

commercially available precursor, 4-bromo-3-chloroaniline.

Proposed Synthetic Workflow
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Proposed Synthesis of 4-Bromo-3-chloro-2-nitroaniline

4-Bromo-3-chloroaniline

Electrophilic Aromatic Substitution
(Nitration)

Nitrating Agent
(e.g., HNO₃/H₂SO₄)

4-Bromo-3-chloro-2-nitroaniline

Purification
(e.g., Recrystallization, Chromatography)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-3-chloro-2-nitroaniline via nitration.

Experimental Protocol (Hypothetical)
This protocol is a general procedure based on standard nitration reactions of substituted

anilines and would require optimization.

Dissolution of Starting Material: Dissolve 4-bromo-3-chloroaniline in a suitable solvent, such

as concentrated sulfuric acid, under cooling in an ice bath.

Preparation of Nitrating Mixture: Slowly add a nitrating agent, typically a mixture of

concentrated nitric acid and concentrated sulfuric acid, to the solution while maintaining a
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low temperature (0-5 °C) to control the exothermic reaction.

Reaction: Stir the mixture at low temperature for a specified period, monitoring the reaction

progress using a suitable technique like Thin Layer Chromatography (TLC).

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude

product.

Isolation and Purification: Collect the solid product by filtration, wash with cold water to

remove residual acid, and then purify by recrystallization from an appropriate solvent (e.g.,

ethanol) or by column chromatography.

Analytical Characterization (Predicted)
The following sections describe the expected spectral data for 4-Bromo-3-chloro-2-
nitroaniline based on the characteristic spectroscopic features of similar substituted

nitroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR 7.0 - 8.5 Doublet, Doublet

The two aromatic

protons will appear as

doublets due to

coupling with each

other. The exact

chemical shifts will be

influenced by the

electronic effects of

the substituents.

¹³C NMR 110 - 150 Singlet

Six distinct signals are

expected for the

aromatic carbons. The

carbons attached to

the nitro and amino

groups will be the

most deshielded and

shielded, respectively.

A diagram illustrating the logical workflow for NMR analysis is provided below.
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NMR Analysis Workflow

Dissolve sample in
 deuterated solvent (e.g., CDCl₃)

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Process Data
(Fourier Transform, Phasing, Baseline Correction)

Analyze Spectra
(Chemical Shifts, Integration, Coupling Constants)

Structure Elucidation

Click to download full resolution via product page

Caption: A typical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Amine) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

N-O Stretch (Nitro,

Asymmetric)
1500 - 1570 Strong

N-O Stretch (Nitro, Symmetric) 1300 - 1370 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-N Stretch (Amine) 1250 - 1350 Medium

C-Cl Stretch 600 - 800 Strong

C-Br Stretch 500 - 650 Strong

The presence of a primary amine group is typically indicated by two N-H stretching bands. The

strong absorptions corresponding to the nitro group stretches are also key diagnostic peaks.[4]

[5][6][7]

Mass Spectrometry (MS)
In mass spectrometry, 4-Bromo-3-chloro-2-nitroaniline is expected to show a distinct

molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will

exhibit a characteristic isotopic pattern.[8]

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Value Identity Notes

~251/253/255 [M]⁺

Molecular ion peak cluster,

reflecting the isotopic

distribution of Br and Cl.

[M-NO₂]⁺ Loss of a nitro group

A common fragmentation

pathway for nitroaromatic

compounds.

Other fragments Loss of halogens, CO, etc.
Further fragmentation can lead

to a complex pattern.

The logical relationship for mass spectrometry analysis is depicted below.
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Mass Spectrometry Analysis Workflow

Sample Introduction
(e.g., GC-MS, Direct Infusion)

Ionization
(e.g., Electron Impact - EI)

Mass Analysis
(e.g., Quadrupole, TOF)

Detection

Mass Spectrum Generation

Data Analysis
(Molecular Ion, Fragmentation Pattern, Isotopic Distribution)

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Safety and Handling
4-Bromo-3-chloro-2-nitroaniline is classified as a hazardous substance.[1]
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Table 5: Hazard Statements

Hazard Code Description

H302 Harmful if swallowed.

H315 Causes skin irritation.

H319 Causes serious eye irritation.

H335 May cause respiratory irritation.

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/ eye protection/ face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and

to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Conclusion
4-Bromo-3-chloro-2-nitroaniline is a halogenated aromatic compound with significant

potential as an intermediate in organic synthesis. While detailed experimental data is currently

limited, this guide provides a foundational understanding of its chemical and physical properties

based on available information and predictions from analogous structures. The proposed

synthetic route and expected analytical data offer a starting point for researchers interested in

working with this compound. As with any chemical, strict adherence to safety protocols is
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essential when handling 4-Bromo-3-chloro-2-nitroaniline. Further experimental investigation

is warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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